2-Ethyl-4,4-difluoropyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
2-ethyl-4,4-difluoropyrrolidine |
InChI |
InChI=1S/C6H11F2N/c1-2-5-3-6(7,8)4-9-5/h5,9H,2-4H2,1H3 |
InChI Key |
WHNHXCQUJFKRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CN1)(F)F |
Origin of Product |
United States |
Chemical Transformations and Functionalization of 2 Ethyl 4,4 Difluoropyrrolidine
Reactivity of the Pyrrolidine (B122466) Nitrogen
The secondary amine within the pyrrolidine ring is a key site for a variety of chemical transformations, most notably N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the compound's physical and chemical properties.
The lone pair of electrons on the nitrogen atom makes it nucleophilic and thus amenable to reactions with electrophiles. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the resulting acid. Similarly, N-acylation can be carried out using acyl chlorides or anhydrides, often with a base to scavenge the acid byproduct. The choice of reaction conditions, including the solvent and base, can significantly influence the efficiency of these transformations. For instance, polar aprotic solvents are generally preferred for N-alkylation.
The ability to introduce a wide range of substituents onto the pyrrolidine nitrogen is of significant interest for the development of new chemical entities. N-alkylation and N-acylation provide straightforward access to a diverse library of N-substituted 2-Ethyl-4,4-difluoropyrrolidine derivatives. These modifications can be used to modulate properties such as solubility, lipophilicity, and biological activity in potential applications. The introduction of functionalized alkyl or acyl groups can also provide handles for further chemical elaboration.
Reactions Involving the Ethyl Group
The ethyl group at the 2-position of the pyrrolidine ring, while generally less reactive than the nitrogen atom, offers further opportunities for functionalization.
Selective functionalization of the ethyl group can be achieved through various synthetic strategies. For example, free-radical halogenation could introduce a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. More advanced C-H activation methodologies could also be explored for the direct and selective functionalization of the ethyl side chain, offering a more atom-economical approach.
The ethyl group can potentially undergo oxidative transformations to introduce oxygen-containing functionalities. For instance, strong oxidizing agents could lead to the formation of a carboxylic acid at the 2-position, transforming the ethyl group into an ethanoic acid moiety. Conversely, while the ethyl group is already in a reduced state, transformations on other parts of the molecule might be designed to be compatible with the presence of this alkyl chain.
Reactivity at Fluorinated Carbons
Nucleophilic Substitution Reactions of Fluorine Atoms
The fluorine atoms in this compound are part of a gem-difluoro moiety situated on a saturated heterocyclic ring. Generally, nucleophilic substitution of a fluorine atom on an sp³-hybridized carbon is a challenging transformation due to the high strength of the carbon-fluorine bond. Unlike activated aromatic systems where nucleophilic aromatic substitution can proceed under specific conditions, the direct displacement of fluoride (B91410) from an unactivated aliphatic system like this pyrrolidine derivative is not a common or facile reaction.
Research into the nucleophilic substitution of similar gem-difluoroaliphatic systems indicates that such reactions typically require harsh conditions or specialized reagents to proceed, if at all. The reaction mechanism would likely involve an S_N1 or S_N2 pathway. However, the formation of a carbocation intermediate at the 4-position for an S_N1 reaction would be destabilized by the electron-withdrawing nature of the remaining fluorine atom. Conversely, an S_N2 attack is sterically hindered and electronically disfavored due to the high electronegativity of fluorine, which makes the carbon atom less electrophilic. Therefore, direct nucleophilic substitution of the fluorine atoms in this compound is not a synthetically viable route for functionalization under standard laboratory conditions.
Stability and Reactivity of C-F Bonds
The carbon-fluorine bond is the strongest single bond in organic chemistry, with a typical bond dissociation energy of around 110 kcal/mol. This inherent strength is a defining characteristic of the C-F bonds in this compound, rendering them highly stable and generally unreactive towards many chemical reagents. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) further enhances this stability.
The stability of these bonds can be attributed to several factors:
High Electronegativity of Fluorine: Fluorine is the most electronegative element, leading to a highly polarized C-F bond with significant ionic character, which contributes to its strength.
Effective Orbital Overlap: The small size of the fluorine atom allows for excellent overlap between the carbon 2sp³ orbital and the fluorine 2p orbital, resulting in a strong covalent bond.
While direct cleavage of the C-F bonds is difficult, their presence significantly influences the reactivity of the rest of the molecule. The strong electron-withdrawing inductive effect of the difluoro group can decrease the basicity of the pyrrolidine nitrogen and affect the acidity of adjacent C-H bonds.
| Bond Parameter | Typical Value | Implication for this compound |
| C-F Bond Dissociation Energy | ~110 kcal/mol | High thermal and chemical stability of the difluoro moiety. |
| C-F Bond Length | ~1.35 Å | Short and strong bond, contributing to overall stability. |
| Electronegativity (Pauling Scale) | F: 3.98, C: 2.55 | Highly polarized bond, reducing the electrophilicity of the carbon atom for S_N2 reactions. |
This inherent stability means that chemical modifications of this compound will preferentially occur at other positions on the pyrrolidine ring, leaving the C-F bonds intact.
Functional Group Interconversions on the Pyrrolidine Ring
Given the inert nature of the C-F bonds, synthetic strategies involving this compound and its derivatives focus on the manipulation of functional groups at other positions of the pyrrolidine ring. The nitrogen atom and substituents at the 2-position are primary sites for such transformations.
Transformations of Carboxyl and Carbonitrile Derivatives
Derivatives of 4,4-difluoropyrrolidine featuring carboxyl or carbonitrile groups, typically at the 2-position, are valuable intermediates for a variety of functional group interconversions. These transformations allow for the elaboration of the pyrrolidine scaffold into more complex structures.
Carboxyl Derivatives: A carboxylic acid moiety at the 2-position can be converted into a range of other functional groups. For instance, standard peptide coupling conditions can be employed to form amides. Esterification, reduction to the corresponding alcohol, and conversion to acyl halides are all well-established transformations that can be applied to these derivatives.
Carbonitrile Derivatives: The carbonitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. Alternatively, reduction of the nitrile, for example with a hydride reagent like lithium aluminum hydride, would furnish a primary amine.
| Starting Functional Group | Reagent/Condition | Resulting Functional Group |
| Carboxylic Acid | SOCl₂ then R₂NH | Amide |
| Carboxylic Acid | CH₃OH, H⁺ | Methyl Ester |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol |
| Carbonitrile | H₃O⁺, Δ | Carboxylic Acid |
| Carbonitrile | H₂O₂, base | Primary Amide |
| Carbonitrile | LiAlH₄ | Primary Amine |
Manipulation of other Substituents (e.g., aminoacetyl)
The nitrogen atom of the pyrrolidine ring is a key site for functionalization. For instance, acylation of the nitrogen with a group like an aminoacetyl moiety introduces new possibilities for structural diversification. The terminal amino group of the aminoacetyl substituent can undergo a variety of reactions, including further acylation, alkylation, or participation in reductive amination, without affecting the core difluoropyrrolidine structure.
For example, the synthesis of a derivative such as 1-(2-aminoacetyl)-2-ethyl-4,4-difluoropyrrolidine would involve the initial acylation of the pyrrolidine nitrogen with a protected amino acid, like Boc-glycine, followed by deprotection to reveal the free amine. This amine can then serve as a handle for attaching other molecular fragments.
These types of functional group interconversions on the periphery of the this compound scaffold are crucial for its application in the synthesis of biologically active compounds and other advanced materials, as they allow for the systematic modification of the molecule's properties while preserving the stable gem-difluoro motif.
2 Ethyl 4,4 Difluoropyrrolidine As a Synthetic Intermediate
The potential of 2-Ethyl-4,4-difluoropyrrolidine as a synthetic intermediate is suggested by its structural features, particularly the presence of a fluorinated pyrrolidine (B122466) ring. Fluorine substitution is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. The ethyl group at the 2-position introduces a specific stereocenter, which could be valuable in asymmetric synthesis.
Building Block for Complex Molecules
While derivatives like this compound-2-carboxylic acid hydrochloride are listed by chemical suppliers as building blocks, specific examples of their incorporation into more complex molecular architectures are not readily found in published research. The inherent structure of the fluorinated pyrrolidine core suggests its potential for constructing novel chemical entities.
Scaffold for Construction of Diverse Chemical Libraries
The pyrrolidine ring is a common scaffold in drug discovery and is present in numerous biologically active compounds. The introduction of gem-difluoro and ethyl groups on this scaffold could provide a unique starting point for the generation of diverse chemical libraries for high-throughput screening. However, there is no specific literature available that documents the use of this compound for this purpose.
Precursor for Advanced Heterocyclic Systems
Pyrrolidine derivatives are versatile precursors for the synthesis of a wide range of heterocyclic systems, including indolizidines, pyrrolizidines, and other bridged or fused ring systems. The fluorine atoms in this compound could influence the reactivity and stereoselectivity of subsequent transformations aimed at constructing more complex heterocyclic frameworks. Despite this potential, specific studies detailing such applications are currently lacking.
Incorporation into Peptidomimetics and Amino Acid Analogues
The carboxylic acid derivative, this compound-2-carboxylic acid, is a fluorinated analogue of the amino acid proline. Proline and its analogues are crucial components of peptides and proteins, often inducing specific secondary structures. Fluorinated proline derivatives are of particular interest in the design of peptidomimetics with enhanced stability and biological activity. The ethyl group at the C2 position would offer an additional point of diversity. However, no published studies were found that specifically describe the synthesis or use of peptidomimetics or amino acid analogues derived from this compound.
Chiral Auxiliaries and Ligands Derived from this compound
The chiral nature of this compound suggests its potential application in asymmetric synthesis, either as a chiral auxiliary or as a precursor to chiral ligands for metal-catalyzed reactions.
Applications in Asymmetric Catalysis
Many successful chiral ligands and organocatalysts are based on the pyrrolidine scaffold. The specific stereochemistry and electronic properties imparted by the ethyl and gem-difluoro groups could lead to novel catalysts with unique reactivity and selectivity. At present, there is no available research demonstrating the use of this compound or its derivatives in asymmetric catalysis.
Development of Chiral Scaffolds for Stereoselective Transformations
The rigid, fluorinated pyrrolidine ring of this compound could serve as a chiral scaffold to control the stereochemical outcome of reactions on an attached substrate. This is a common strategy in asymmetric synthesis. The development and application of such chiral scaffolds based on this specific compound have not been reported in the scientific literature.
Conformational Analysis and Stereoelectronic Effects in 2 Ethyl 4,4 Difluoropyrrolidines
Impact of Difluorination on Pyrrolidine (B122466) Ring Pucker
The introduction of two fluorine atoms at the C4 position of a 2-ethylpyrrolidine (B92002) ring significantly alters its conformational preferences. The five-membered pyrrolidine ring is inherently flexible, capable of adopting non-planar conformations to alleviate torsional strain. The substitution with highly electronegative fluorine atoms imposes specific stereoelectronic constraints that influence the equilibrium between these puckered forms. beilstein-journals.orgnih.gov
Envelope and Twist Conformations
The pyrrolidine ring, analogous to cyclopentane, predominantly exists in two puckered conformations: the envelope and the twist. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of plane. The twist conformation features two adjacent atoms out of the plane defined by the other three. The presence of substituents and their interactions determine the most stable conformation.
For 2-ethyl-4,4-difluoropyrrolidine, the gem-difluoro group at C4 introduces significant steric and electronic perturbations. The bulky ethyl group at the C2 position and the two fluorine atoms at C4 influence the puckering of the ring to minimize steric clashes and optimize electronic interactions. The specific nature of the most favored conformation, whether it is an envelope with C4 or another atom as the flap, or a twist conformation, is determined by a delicate balance of these competing effects.
Role of Fluorine in Conformational Equilibria
In the case of this compound, the fluorine atoms can engage in stabilizing or destabilizing interactions depending on their spatial relationship with other groups. The interplay of these forces dictates the preferred ring pucker, thereby influencing the pseudo-axial or pseudo-equatorial orientation of the ethyl group at C2.
Stereoelectronic Effects
Stereoelectronic effects are crucial in understanding the conformational behavior of fluorinated pyrrolidines. These effects arise from the interaction between electron orbitals and are highly dependent on the three-dimensional arrangement of atoms.
Anomeric Effect (nN→σ*CF Interactions)
A key stereoelectronic interaction in α-fluorinated pyrrolidines is the anomeric effect, which involves the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the adjacent C-F bond (σ*CF). beilstein-journals.orgnih.gov This interaction is stabilizing and has a strong influence on the conformation. For an anomeric effect to be maximal, the nitrogen lone pair and the C-F bond must be anti-periplanar.
In this compound, while the fluorine atoms are at the C4 position and not directly adjacent to the nitrogen, the concept of a generalized anomeric effect can still be considered, involving longer-range interactions. However, the classical anomeric effect is most pronounced in α-fluoro isomers. beilstein-journals.orgnih.gov The presence of the difluoro group at C4 will primarily influence the ring pucker, which in turn affects the orientation of the N-H or N-substituent bond and its potential hyperconjugative interactions with other parts of the ring.
Fluorine Gauche Effect in Pyrrolidine Systems
The fluorine gauche effect describes the tendency of fluorine to adopt a gauche conformation relative to an adjacent electron-withdrawing group or another fluorine atom. rsc.org This preference is often attributed to stabilizing hyperconjugative interactions, such as σCH → σ*CF. rsc.orgrsc.org
In this compound, the two fluorine atoms are geminal, so the classical gauche effect between vicinal fluorines is not present. However, the gauche interactions between the C4-F bonds and the adjacent C3-H and C5-H bonds will influence the torsional angles around the C3-C4 and C4-C5 bonds, thereby affecting the ring's pucker. The system will seek a conformation that maximizes stabilizing gauche interactions while minimizing steric repulsion.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2-Ethyl-4,4-difluoropyrrolidine and its analogs will likely be driven by the principles of efficiency, safety, and environmental responsibility. Key areas of focus will include the adoption of green chemistry principles and the development of advanced catalytic strategies.
Green Chemistry Approaches to Fluorinated Pyrrolidines
Traditional fluorination methods often rely on harsh reagents and produce significant waste. researchgate.net Green chemistry offers a more sustainable paradigm for the synthesis of fluorinated heterocycles like this compound. Future research is anticipated to explore several key strategies:
Use of Safer Fluorinating Reagents: A move away from hazardous reagents like elemental fluorine or hydrogen fluoride (B91410) towards safer, more selective, and easier-to-handle fluorinating agents is a critical research direction. researchgate.net Reagents such as Selectfluor® are already being used for the synthesis of mono- and difluoro-dicarbonyl compounds under catalyst-free conditions, showcasing a greener approach. mdpi.com
Catalyst-Free and Solvent-Free Reactions: The development of reaction protocols that minimize or eliminate the need for catalysts and harmful organic solvents is a major goal. For instance, metal-free and base-free conditions have been successfully applied to the fluorination of 1,3-dicarbonyl compounds. mdpi.com Investigating similar approaches for the synthesis of this compound from suitable precursors could significantly improve the environmental footprint of its production.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for telescoped reactions, which can reduce waste and purification steps. mdpi.com The application of flow chemistry to the synthesis of fluorinated pyrrolidines could lead to more efficient and scalable production methods. mdpi.com
A comparative look at traditional versus potential green synthetic routes highlights the advantages of the latter:
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Fluorinating Agent | Often hazardous (e.g., HF, F2) | Safer alternatives (e.g., Selectfluor®) mdpi.com |
| Catalyst | Often heavy metals | Catalyst-free or biodegradable catalysts |
| Solvent | Often toxic and volatile organic solvents | Water, ionic liquids, or solvent-free conditions mdpi.com |
| Energy Consumption | Typically high due to harsh conditions | Often lower due to milder reaction conditions |
| Waste Generation | Significant byproduct formation | Minimized waste through higher atom economy |
Catalytic C-H Fluorination Strategies
Direct C-H fluorination is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. researchgate.net Future research will likely focus on developing catalytic systems for the selective C-H fluorination of precursors to this compound.
Transition Metal Catalysis: The use of transition metals like copper and manganese to catalyze C-H fluorination is a burgeoning field. researchgate.netnih.gov For example, manganese salen complexes have been shown to be effective catalysts for the oxidative fluorination of benzylic C-H bonds using nucleophilic fluoride sources. nih.gov Research into applying similar catalytic systems to the aliphatic C-H bonds of 2-ethylpyrrolidine (B92002) could provide a direct route to this compound.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. This strategy could be explored for the fluorination of the pyrrolidine (B122466) ring, offering a potentially more sustainable and selective method.
Key research goals in this area include:
Achieving high regioselectivity to target the C-4 position of the pyrrolidine ring.
Developing catalysts with high turnover numbers and stability.
Expanding the substrate scope to include a variety of substituted pyrrolidines.
Exploration of Advanced Chemical Applications (excluding clinical/pharmaceutical)
The unique properties imparted by the gem-difluoro group suggest that this compound could find applications in materials science and agrochemical design.
Materials Science Applications (e.g., polymer chemistry, advanced materials)
Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.com The incorporation of this compound as a monomer or a modifying agent could lead to the development of novel polymers with tailored characteristics.
Polymer Synthesis: The pyrrolidine nitrogen offers a handle for polymerization reactions. For instance, it could be incorporated into polyamide or polyurethane backbones. The gem-difluoro group would be expected to enhance the thermal stability, chemical inertness, and hydrophobicity of the resulting polymers.
Advanced Coatings: The low surface energy associated with fluorinated compounds could be exploited to create superhydrophobic or oleophobic coatings. Polymers containing this compound could be used to develop self-cleaning surfaces, anti-fouling coatings, or low-friction materials.
| Potential Polymer Type | Monomer/Modifier | Expected Properties | Potential Applications |
| Fluorinated Polyamides | This compound derivative | Enhanced thermal stability, chemical resistance | High-performance fibers, engineering plastics |
| Fluorinated Polyurethanes | This compound as a diol precursor | Increased hydrophobicity, durability | Weather-resistant coatings, sealants |
| Functionalized Polymers | Grafting onto existing polymer backbones | Modified surface properties (e.g., low friction) | Lubricants, specialized coatings |
Applications in Agrochemical Design (focused on chemical activity, not biological outcome)
Fluorine-containing compounds are prevalent in modern agrochemicals due to the unique physicochemical properties that fluorine imparts, such as increased metabolic stability and altered lipophilicity. researchgate.net The this compound scaffold could serve as a valuable building block for the design of new agrochemicals.
Scaffold for Herbicides and Pesticides: The pyrrolidine ring is a common motif in bioactive molecules. The introduction of a gem-difluoro group at the 4-position can significantly influence the molecule's electronic properties and conformational preferences, potentially leading to enhanced binding affinity with target enzymes or receptors in pests and weeds.
Modulation of Physicochemical Properties: The gem-difluoro group can act as a bioisostere for a carbonyl group, which may alter the chemical reactivity and metabolic fate of a molecule. nih.gov This allows for the fine-tuning of properties such as solubility, transport, and stability in the environment, which are critical for the efficacy of an agrochemical.
Deeper Understanding of Structure-Reactivity Relationships
A fundamental understanding of how the structure of this compound influences its reactivity is crucial for unlocking its full potential. Future research in this area should focus on:
Advanced Computational Modeling and Prediction of Chemical Behavior
While specific computational studies on this compound are not yet prevalent in public literature, the future of its development is intrinsically linked to in silico methods. Advanced computational modeling is poised to accelerate the understanding of its chemical behavior and guide its application.
Future research will likely employ a variety of computational techniques to predict the properties of this compound. Methods such as Density Functional Theory (DFT) will be crucial for elucidating its electronic structure, conformational preferences, and reactivity. The gem-difluoro group at the 4-position significantly alters the electron distribution and steric profile of the pyrrolidine ring, and computational models can precisely quantify these effects. For instance, modeling can predict how the electron-withdrawing nature of the fluorine atoms influences the basicity of the nitrogen atom, a critical parameter for its use as a building block in medicinal chemistry.
Structure-activity relationship (SAR) studies, which have been successfully applied to other fluorinated pyrrolidines, will be a key area of focus. nih.gov Computational docking simulations could be used to predict the binding affinity of this compound-containing derivatives to various biological targets, such as enzymes or receptors. This predictive power allows for the rational design of novel therapeutic agents, potentially saving significant time and resources in the drug discovery process. As an example, similar fluorinated pyrrolidine cores have been investigated as inhibitors of human carbonic anhydrase II, where the fluorine atoms play a crucial role in achieving selective inhibition. nih.gov
The table below outlines potential computational approaches and the insights they could provide for this compound.
| Computational Method | Predicted Properties and Potential Insights |
| Density Functional Theory (DFT) | Electron distribution, molecular orbital energies, bond lengths and angles, reactivity indices, pKa prediction. |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvation effects, dynamic behavior in different environments. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions, understanding the influence of fluorine on the molecular structure. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets, guiding rational drug design. |
By leveraging these computational tools, researchers can build a comprehensive profile of this compound, accelerating its journey from a novel compound to a valuable component in functional molecules.
Scalable Synthesis for Research and Industrial Applications
The transition of a novel compound from laboratory curiosity to a widely used building block hinges on the availability of efficient and scalable synthetic methods. For this compound, future research must address the development of manufacturing processes that are not only high-yielding but also economically viable and environmentally sustainable for both research and potential industrial applications.
Currently, the synthesis of fluorinated heterocycles can be complex. osti.gov However, general methodologies for producing substituted pyrrolidines can be adapted and optimized. One promising approach involves the multi-step synthesis from readily available starting materials, potentially utilizing techniques like 1,3-dipolar cycloaddition reactions to construct the pyrrolidine core. researchgate.net The introduction of the gem-difluoro group is a key challenge that can be addressed using modern fluorinating agents.
For industrial-scale production, continuous flow chemistry presents a significant opportunity. rsc.org Flow synthesis can offer improved safety, better heat and mass transfer, and higher reproducibility compared to traditional batch processes, which is particularly important when handling energetic fluorinating reagents. The development of a telescoped or continuous flow process for this compound would be a major advancement, enabling its production in kilogram or even ton quantities. cphi-online.com
The table below compares potential synthetic strategies that could be explored for the scalable synthesis of this compound.
| Synthetic Strategy | Potential Advantages | Key Challenges to Address |
| Multi-step Batch Synthesis | Well-established procedures for pyrrolidine synthesis. researchgate.net | Optimization of each step for yield and purity, handling of potentially hazardous reagents at scale. |
| Convergent Synthesis | Increased overall efficiency by preparing key fragments separately before combining them. | Development of a robust coupling reaction for the final step. |
| Continuous Flow Chemistry | Enhanced safety, improved process control, potential for automation and high-throughput production. rsc.org | Reactor design, reagent compatibility, and optimization of reaction conditions in a flow regime. |
| Biocatalysis/Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Discovery or engineering of suitable enzymes for the specific transformations required. |
Ultimately, a successful scalable synthesis will likely involve a combination of these approaches, leveraging both established chemical principles and cutting-edge manufacturing technologies. The availability of this compound in large quantities will be the catalyst for its widespread evaluation in drug discovery programs and materials science research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Ethyl-4,4-difluoropyrrolidine, and how can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Fluorination Strategies : Fluorinated pyrrolidines are often synthesized via nucleophilic fluorination using reagents like Fluolead™. For example, stereospecific fluorination of hydroxyproline derivatives can yield fluorinated intermediates .
- Ring-Closing Metathesis : Ethyl 4,4-difluoropyrrolidine-3-carboxylate derivatives (structurally analogous) are synthesized via cyclization reactions, where precursors like ethyl 2,2-difluoroacetate react with piperidine derivatives under basic conditions .
- Optimization : Adjusting solvent polarity (e.g., THF vs. DMF), temperature (0°C to reflux), and stoichiometry of fluorinating agents can enhance yield. Reverse-phase HPLC is recommended for purity assessment .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopic Analysis : Use NMR to confirm fluorine substitution patterns and NMR to verify ethyl group positioning. Mass spectrometry (HRMS) validates molecular weight .
- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) identifies impurities. For chiral variants, chiral stationary phases (e.g., amylose-based columns) assess enantiopurity .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives, such as hydrochloride salts .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical fidelity maintained during scale-up?
- Methodology :
- Chiral Catalysis : Asymmetric hydrogenation of fluorinated proline precursors using Ru-based catalysts (e.g., Noyori-type) achieves enantiomeric excess (ee) >95% .
- Dynamic Kinetic Resolution : Combine fluorination with enzymatic resolution (e.g., lipases) to separate enantiomers. For example, Fluolead™-mediated fluorination of (2S,4R)-hydroxyproline derivatives retains stereochemistry .
- Scale-Up Challenges : Monitor reaction kinetics to avoid racemization. Use in-line FTIR or Raman spectroscopy for real-time ee tracking .
Q. How can researchers resolve discrepancies in biological activity data for fluorinated pyrrolidines, particularly when comparing in vitro and in vivo results?
- Methodology :
- Impurity Profiling : Trace impurities (e.g., residual fluorinating agents) may inhibit biological targets. LC-MS/MS quantifies contaminants like Fluolead™ byproducts .
- Metabolic Stability Assays : Incubate compounds with liver microsomes to identify metabolic degradation pathways. Fluorine substitution at the 4,4-position often enhances metabolic stability .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to correlate stereochemistry with target binding. For example, (R)-enantiomers may show higher affinity for GABA receptors .
Q. What computational methods are effective in predicting the physicochemical properties of this compound derivatives?
- Methodology :
- Quantum Mechanical Calculations : Density Functional Theory (DFT) predicts pKa (acid dissociation constants) and logP (lipophilicity). Fluorine atoms increase electronegativity, reducing basicity of the pyrrolidine nitrogen .
- Molecular Dynamics (MD) Simulations : Simulate membrane permeability using CHARMM or GROMACS. The ethyl group enhances hydrophobic interactions, while fluorine atoms influence solvation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
